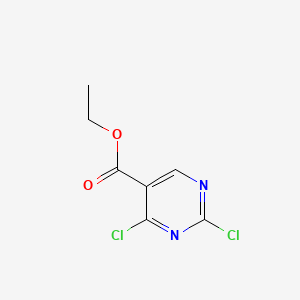

Ethyl 2,4-dichloropyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJBDGLSCPDXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199909 | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51940-64-8 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51940-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2,4-dichloropyrimidine-5-carboxylate physical properties

An In-Depth Technical Guide to Ethyl 2,4-dichloropyrimidine-5-carboxylate

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of chemical products.[1] Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an ethyl ester group, makes it a versatile building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its physical properties, chemical behavior, applications, and safety protocols, tailored for researchers and professionals in drug development and organic synthesis. The strategic positioning of its functional groups allows for selective and sequential reactions, making it an invaluable tool for constructing complex molecular architectures.[2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity in synthetic applications. These properties have been compiled from various chemical data sources and are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester | [1][2] |

| CAS Number | 51940-64-8 | [1][2][4] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2][4] |

| Molecular Weight | 221.04 g/mol | [1][2][4] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 34 - 38 °C | [2] |

| Boiling Point | 145 °C at 11 mmHg | [1][2][5] |

| Density | 1.433 g/cm³ | [1] |

| Flash Point | 142.4 °C | [1] |

| Refractive Index | 1.543 | [1] |

| Vapor Pressure | 0.000549 mmHg at 25°C | [1] |

| Water Solubility | Slightly soluble in water | [1][5] |

| Storage Temperature | 2 - 8 °C | [2] |

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available in comprehensive databases, characterization would typically involve standard spectroscopic techniques. For analogous pyrimidine derivatives, the following spectral features are expected:

-

¹H NMR: Protons of the ethyl group would appear as a quartet (CH₂) and a triplet (CH₃). The pyrimidine ring proton would be a singlet in the aromatic region.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with those bonded to chlorine being significantly affected), and the two carbons of the ethyl group would be observed.

-

FT-IR: Key vibrational bands would include C=O stretching for the ester, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[6]

Synthesis and Reactivity

The compound's utility stems from the differential reactivity of its chloro-substituents, which allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions.

General Synthesis Protocol

A common laboratory-scale synthesis involves the chlorination of a uracil derivative.

Experimental Protocol:

-

A mixture of 5-carboxyuracil (1 equivalent), phosphorus oxychloride (POCl₃, ~10-15 equivalents), and N,N-diethylaniline (~2-3 equivalents) is prepared in a flask equipped with a reflux condenser.[5]

-

The mixture is stirred and heated to reflux for approximately 2 hours, or until the starting material is fully consumed as monitored by TLC.[5]

-

After cooling to room temperature, the reaction mixture is cautiously poured into ice water.[5]

-

The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether.[5]

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.[5][6]

Chemical Reactivity and Mechanistic Insight

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are electrophilic sites susceptible to nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position due to greater electronic activation from the ring nitrogen atoms. This chemoselectivity is crucial in synthetic strategies, allowing for the stepwise introduction of different substituents.[3]

Caption: Workflow for selective nucleophilic substitution.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several high-value chemical industries.

-

Pharmaceutical Research : It is a key building block for synthesizing biologically active molecules. Researchers have utilized this compound in the development of novel anti-infective and anti-cancer agents due to its ability to be incorporated into structures that can effectively interact with biological targets.[2]

-

Agrochemical Industry : In agricultural chemistry, it serves as an intermediate for creating new pesticides, particularly herbicides and fungicides.[2][5] The dichloropyrimidine scaffold contributes to compounds with enhanced selectivity and potentially reduced environmental impact.[2]

-

Dyestuff Industry : The compound acts as a raw material for producing various dyes, where its structural characteristics aid in developing dyes with improved color strength and stability.[1]

-

Analytical Chemistry : It can be employed as a standard in analytical methods, contributing to the accuracy and reliability of chemical analyses and quality control processes.[2]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be strictly followed when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302 : Harmful if swallowed.[4]

Precautionary Measures and PPE

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[5][8]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7][8]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][7][8]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage is at 2-8°C to maintain chemical stability.[2]

References

-

LookChem. (n.d.). Cas 51940-64-8, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Jigs Chemical. (n.d.). CAS No. 51940-64-8 this compound. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). This compound| CAS No:51940-64-8. Retrieved from [Link]

- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

- 1. Cas 51940-64-8,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 51940-64-8 [amp.chemicalbook.com]

- 6. This compound | 51940-64-8 [chemicalbook.com]

- 7. fishersci.se [fishersci.se]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to Ethyl 2,4-dichloropyrimidine-5-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-dichloropyrimidine-5-carboxylate, a pivotal intermediate in the synthesis of a wide array of biologically active molecules. With a molecular weight of 221.04 g/mol , this versatile building block is integral to the development of novel pharmaceuticals and agrochemicals.[1][2][3] This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its applications in medicinal chemistry, supported by spectroscopic data and analytical methodologies.

Introduction

This compound (CAS No. 51940-64-8) is a substituted pyrimidine derivative featuring two reactive chlorine atoms and an ethyl ester functional group.[1][3] This unique combination of functionalities makes it a highly valuable precursor for the synthesis of complex heterocyclic compounds. Its structure allows for selective modification at multiple positions, providing a scaffold for the development of targeted therapeutic agents and specialized agrochemicals.[4] This guide aims to be an essential resource for researchers and professionals working with this key intermediate, offering both theoretical insights and practical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 36-37 °C | [5] |

| Boiling Point | 145 °C at 11 mmHg | [5] |

| CAS Number | 51940-64-8 | [1][3] |

| Solubility | Slightly soluble in water | [5] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves the chlorination of a uracil derivative.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the general procedure found in the literature for the chlorination of 5-carboxyuracil.[6]

Materials:

-

5-Carboxyuracil (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, serves as reagent and solvent)

-

N,N-Diethylaniline (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-carboxyuracil (e.g., 3.01 g, 16.34 mmol).

-

Carefully add phosphorus oxychloride (e.g., 27 mL) and N,N-diethylaniline (e.g., 4.5 mL).

-

Heat the mixture to reflux and stir for approximately 2 hours, or until the starting material is completely consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 50 mL). Caution: This is a highly exothermic reaction.

-

Transfer the quenched mixture to a separatory funnel and extract with diethyl ether (e.g., 2 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Reaction Mechanism

The chlorination of the uracil ring with phosphorus oxychloride is a complex process. The generally accepted mechanism involves the initial formation of a dichlorophosphate intermediate from the enol form of the uracil derivative. This is followed by nucleophilic attack of chloride ions, leading to the substitution of the hydroxyl groups with chlorine atoms. The presence of a tertiary amine base like N,N-diethylaniline facilitates the reaction.

Caption: Proposed mechanism for the synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (with those bonded to chlorine being significantly downfield), and the carbons of the ethyl group.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 221.04 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed. The LRMS (M+H)+ peak is reported at m/z 221.0.[6]

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching vibrations.

Reactivity and Applications in Drug Development

The two chlorine atoms on the pyrimidine ring of this compound exhibit differential reactivity, which is a key feature for its utility in synthesis. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position. This allows for sequential and regioselective reactions, making it a valuable building block for creating diverse molecular architectures.

This intermediate is widely used in the pharmaceutical industry for the synthesis of various drugs, including antiviral and antibacterial agents.[4] While a direct synthesis of a marketed drug from this specific ethyl ester is not prominently documented in publicly available literature, the closely related 2,4-dichloropyrimidine is a known intermediate in the synthesis of the anticancer drug Pazopanib .[7][8][9][10][11] The chemistry involved in the synthesis of Pazopanib highlights the typical reactivity of the dichloropyrimidine core, where the chlorine atoms are sequentially displaced by amine nucleophiles.

Caption: Reactivity and synthetic utility of this compound.

Analytical Methods

The purity of this compound is critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is a standard method for its analysis.

HPLC Method for Purity Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[12][13]

-

Column: C18

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12][13]

-

Detection: UV detection at an appropriate wavelength.

Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds with significant biological activity. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an invaluable tool for researchers and professionals in the pharmaceutical and agrochemical industries. This guide provides a solid foundation of technical information to support the effective and safe utilization of this important chemical building block.

References

-

SIELC Technologies. This compound. [Link]

-

PubChem. This compound. [Link]

-

Common Organic Chemistry. POCl3 Mechanism for Activated Chlorine Formation. [Link]

- Google Patents.

-

ZaiQi Bio-Tech. This compound| CAS No:51940-64-8. [Link]

-

LookChem. Cas 51940-64-8,this compound. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination. [Link]

- Google Patents.

-

Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

-

NISCAIR. Phosphorous oxychloride (POCh). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Common Organic Chemistry. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

- Google Patents.

-

Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

ResearchGate. (PDF) A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. [Link]

Sources

- 1. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]

- 2. This compound | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound| CAS No:51940-64-8|ZaiQi Bio-Tech [chemzq.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. rroij.com [rroij.com]

- 8. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]

- 9. worldscientific.com [worldscientific.com]

- 10. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 11. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 12. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]

- 13. This compound | SIELC Technologies [sielc.com]

A Guide to the Definitive Structure Elucidation of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of Ethyl 2,4-dichloropyrimidine-5-carboxylate, a pivotal intermediate in modern drug discovery and agrochemical synthesis.[1][2][3] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5][6] Consequently, the precise characterization of its derivatives is not merely an academic exercise but a critical component of quality control, reaction optimization, and regulatory compliance. This document moves beyond a simple listing of techniques, offering a detailed, logic-driven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We delve into the causality behind experimental choices and data interpretation, providing researchers and drug development professionals with a self-validating system for structural confirmation.

The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (thymine, cytosine, and uracil) and a vast array of clinically significant drugs.[7] Its unique physicochemical properties have made it a favored scaffold for targeting a wide spectrum of biological targets, leading to treatments for cancer, infectious diseases, and metabolic disorders.[5][8] this compound serves as a versatile building block, with its reactive chlorine atoms at the C2 and C4 positions providing handles for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse molecular libraries.[9] Given its role as a key starting material, absolute certainty of its structure is paramount to ensure the integrity of the final active compounds.

An Integrated Workflow for Structure Elucidation

The confirmation of a chemical structure is a process of accumulating corroborating evidence from multiple orthogonal techniques. No single method is sufficient. The workflow below illustrates a robust pathway from a newly synthesized or procured sample to a fully validated structure.

Caption: Integrated workflow for structure elucidation.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the foundational data for determining the molecular framework, connectivity, and functional groups present in the molecule.

Mass Spectrometry (MS)

Causality: MS is the primary technique for determining the molecular weight of a compound. For halogenated molecules like this compound, it offers a distinct signature due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), providing an immediate and powerful validation checkpoint.

Expected Data: The nominal molecular weight is 221.04 g/mol .[10][11] The mass spectrum should exhibit a characteristic cluster of peaks for the molecular ion [M]⁺.

-

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This will be approximately 66% of the intensity of the [M]⁺ peak.

-

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms. This will be approximately 10% of the intensity of the [M]⁺ peak.

This distinctive 100:66:10 ratio is a hallmark of a dichlorinated compound.

Experimental Protocol (Electron Ionization - EI-MS):

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Scan a mass range (e.g., m/z 50-300) to detect the molecular ion cluster and significant fragment ions.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster and plausible fragmentation patterns (e.g., loss of -OEt, -COOEt, Cl).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule.[12] It is an excellent tool for rapidly identifying the presence of key functional groups, in this case, the ester carbonyl (C=O) and the aromatic pyrimidine ring.

Expected Data:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3100 | C-H | Aromatic C-H stretch (pyrimidine ring) |

| 2980-2850 | C-H | Aliphatic C-H stretch (ethyl group) |

| ~1720-1740 | C=O | Ester carbonyl stretch (strong, sharp) |

| ~1550-1600 | C=N, C=C | Pyrimidine ring stretches |

| ~1250 | C-O | Ester C-O stretch |

| ~800-850 | C-Cl | C-Cl stretch |

Key diagnostic peaks are highlighted in bold.

Experimental Protocol (KBr Pellet Method): [12]

-

Sample Preparation: Grind 1-2 mg of the dry, purified compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[12] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.

Expected ¹H NMR Data (Solvent: CDCl₃):

-

~9.0 ppm (singlet, 1H): This downfield chemical shift is characteristic of the proton at the C6 position of the pyrimidine ring. Its significant deshielding is due to the electron-withdrawing effects of the two ring nitrogens and the two chlorine atoms.

-

~4.4 ppm (quartet, 2H): These are the methylene (-CH₂-) protons of the ethyl ester. The signal is split into a quartet by the three adjacent methyl protons (n+1 rule).

-

~1.4 ppm (triplet, 3H): These are the methyl (-CH₃) protons of the ethyl ester. The signal is split into a triplet by the two adjacent methylene protons.

Expected ¹³C NMR Data (Solvent: CDCl₃): The structure has 7 carbon atoms, and due to molecular symmetry, all are expected to be unique.

| Chemical Shift (ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~165-170 | C=O | Ester carbonyl carbon, typically in this region. |

| ~160-165 | C2, C4 | Carbons bonded to both nitrogen and chlorine are highly deshielded. |

| ~150-155 | C6 | Aromatic carbon adjacent to nitrogen and the ester group. |

| ~130-135 | C5 | Aromatic carbon bearing the ester group. |

| ~62 | -OCH₂- | Methylene carbon of the ethyl ester. |

| ~14 | -CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol (NMR Analysis): [12]

-

Sample Preparation: Accurately weigh and dissolve 5-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum. Ensure proper parameter settings for resolution and signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Interpretation: Integrate the ¹H signals and analyze the chemical shifts and splitting patterns to assign protons. Correlate ¹³C signals to the respective carbon atoms. For more complex structures, 2D NMR experiments (COSY, HSQC, HMBC) would be employed to confirm connectivity.

Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides compelling evidence that strongly suggests the proposed structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atoms in space.[13][14] It serves as the gold standard for structure confirmation, resolving any potential isomerism and providing precise bond lengths and angles.[15][16]

Workflow Overview:

-

Crystal Growth: This is often the most challenging step. The compound must be induced to form high-quality, single crystals. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a 3D model of the molecule.

-

Validation: The final structure is validated using established crystallographic metrics to ensure its accuracy and quality.

The successful generation of a crystal structure provides the ultimate, irrefutable proof of the atomic connectivity and stereochemistry of this compound.

Data Integration and Final Confirmation

Caption: Logical integration of analytical data for final confirmation.

The mass spectrum confirms the correct molecular formula, C₇H₆Cl₂N₂O₂.[10][11] The IR spectrum confirms the presence of the key ester functional group. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity, placing the substituents at the correct positions on the pyrimidine ring. Finally, the X-ray crystal structure, if obtained, provides the ultimate geometric proof. When all data align, the structure of this compound is considered unequivocally elucidated.

References

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.

-

Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. Retrieved from [Link]

-

NIH. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 51940-64-8,this compound. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Jigs Chemical. (n.d.). CAS No. 51940-64-8 this compound. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). This compound| CAS No:51940-64-8. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 51940-64-8 [amp.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. This compound | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jigschemical.com [jigschemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes the foundational knowledge and detailed experimental protocols necessary to perform such characterization. We will delve into the molecular structure's influence on solubility, present established analytical methods for its quantification, and explore modern in-silico predictive tools.

Introduction and Physicochemical Profile

2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester (CAS No: 51940-64-8) is a white to off-white crystalline powder.[2][3] Its strategic importance lies in its versatile reactivity, serving as a building block for a wide array of biologically active molecules, including anti-infectives, anti-cancer agents, herbicides, and fungicides.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reliable analytical measurements.[2]

Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | 221.04 g/mol | [4][5][6] |

| Melting Point | 36-37 °C | [7] |

| Boiling Point | 145 °C at 11 mmHg | [7][8] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Qualitative Solubility | Slightly soluble in water, chloroform, and methanol. | [8][9] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 2,4-dichloropyrimidine-5-carboxylic acid ethyl ester is influenced by several structural features: the polar pyrimidine ring with its nitrogen atoms and electron-withdrawing chlorine atoms, and the ethyl ester group which can participate in hydrogen bonding.

For a comprehensive theoretical estimation of solubility, several computational models can be employed:

-

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its physical properties, including solubility.[2][10][11][12][13] By calculating various molecular descriptors, it is possible to predict the aqueous solubility of a compound.[2][14]

-

Hansen Solubility Parameters (HSP): This model dissects the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[15][16] A solvent with HSP values similar to the solute is likely to be a good solvent.[3][17]

-

Abraham Solvation Parameters: This is a linear free-energy relationship model that describes the partitioning of a solute between two immiscible phases and can be used to predict solubility in a wide range of organic solvents.[18][19][20][21][22]

Experimental Determination of Solubility

Accurate determination of solubility requires robust and reproducible experimental methods. The following section details the most common and reliable protocols.

The Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[23][24][25]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Experimental Protocol:

-

Preparation: Add an excess of 2,4-dichloropyrimidine-5-carboxylic acid ethyl ester to a series of flasks, each containing a known volume of the desired solvent (e.g., water, methanol, chloroform, DMSO).

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase by centrifugation and/or filtration using a syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow of the Shake-Flask Solubility Determination Method.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is crucial for the accurate quantification of the dissolved solute.

Principle: Reversed-phase HPLC is a suitable technique for separating and quantifying pyrimidine derivatives.[4][26][27] The compound is separated on a nonpolar stationary phase with a polar mobile phase, and its concentration is determined by comparing its peak area to a standard curve.

Method Development:

-

Column: A C18 column is a common choice for the separation of pyrimidine derivatives.[4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[28]

-

Detection: UV detection at a wavelength of maximum absorbance for 2,4-dichloropyrimidine-5-carboxylic acid ethyl ester should be used.

-

Calibration: A calibration curve should be prepared using a series of standard solutions of known concentrations.

High-Throughput Solubility Screening: Nephelometry

For rapid screening of solubility in multiple solvents or formulation conditions, nephelometry is a powerful tool.

Principle: Nephelometry measures the turbidity of a solution by detecting the light scattered by suspended particles.[6][29][30][31] A higher nephelometry signal indicates greater precipitation and lower solubility.[30]

Experimental Workflow:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a highly soluble solvent like DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate with the aqueous or organic solvent of interest.

-

Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. kinampark.com [kinampark.com]

- 17. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Solubility predictions for crystalline nonelectrolyte solutes dissolved in organic solvents based upon the Abraham general solvation model | Semantic Scholar [semanticscholar.org]

- 21. scielo.br [scielo.br]

- 22. Abraham Solvation Parameter Model: Examination of Possible Intramolecular Hydrogen-Bonding Using Calculated Solute Descriptors | MDPI [mdpi.com]

- 23. scribd.com [scribd.com]

- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 28. sphinxsai.com [sphinxsai.com]

- 29. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 30. rheolution.com [rheolution.com]

- 31. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to Ethyl 2,4-dichloropyrimidine-5-carboxylate: Reactivity, Safety, and Handling

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical intermediates that form the backbone of novel therapeutics and agrochemicals is paramount. Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8) is one such pivotal building block, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides an in-depth exploration of its chemical properties, reactivity, and the critical safety protocols required for its handling, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights for the laboratory setting.

Compound Profile and Physicochemical Properties

This compound is a white to off-white crystalline powder or solid.[3] Its structure, featuring a pyrimidine ring substituted with two reactive chlorine atoms and an ethyl carboxylate group, is the foundation of its utility as a chemical intermediate.[2][4] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 221.04 g/mol | [3][5] |

| Appearance | White to almost white powder to crystal | [3] |

| Melting Point | 34 - 38 °C | [3] |

| Boiling Point | 145 °C at 11 mmHg | [3][6] |

| Solubility | Slightly soluble in water | [2][6] |

| Storage Temperature | 2 - 8 °C | [3] |

The Chemistry of Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The synthetic versatility of this compound stems from the high reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles.

Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. However, the regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing ethyl carboxylate group at the C5 position further activates the ring towards nucleophilic substitution.

Common nucleophiles used in reactions with this compound include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Safety and Toxicology: A Deeper Look

The safe handling of this compound is of utmost importance due to its hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health effects.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Caption: GHS pictogram for skin and eye irritation, and acute toxicity.

The Chemical Basis of Irritancy

The skin and eye irritancy of this compound is a direct consequence of its chemical reactivity. As a reactive halogenated heterocyclic compound, it can readily undergo nucleophilic substitution reactions with biological macromolecules such as proteins and enzymes present in the skin and eyes. This covalent modification can disrupt their normal function, leading to an inflammatory response, cell damage, and the observed irritation.

Furthermore, the hydrolysis of the chlorine atoms, although likely slow in neutral water, can be catalyzed by enzymes or occur in the slightly acidic or basic microenvironments of biological tissues. This hydrolysis would release hydrochloric acid (HCl), a corrosive substance that can cause chemical burns and severe irritation.

Toxicological Profile

Information on the long-term health effects of exposure to this specific compound is limited. However, prolonged or repeated exposure to other reactive halogenated compounds can lead to sensitization and allergic reactions.[8] Chronic exposure to some pyrimidine derivatives has been studied in the context of their effects on cellular processes.[9]

Experimental Protocols for Safe Handling and Use

Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove. Inspect gloves for any signs of degradation or perforation before and during use.

-

Body Protection: A lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage Protocol

-

Weighing and Dispensing:

-

Conduct all weighing and dispensing operations within a chemical fume hood.

-

Use a spatula for transferring the solid material. Avoid creating dust.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

Set up all reactions involving this compound in a chemical fume hood.

-

Ensure that all glassware is dry and free of contaminants.

-

Be mindful of potential incompatibilities with strong oxidizing agents and strong acids.[10]

-

-

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The recommended storage temperature is between 2 and 8 °C.[3]

-

Emergency Procedures

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing while continuing to flush.

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air.

-

If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Seek immediate medical attention.

-

Disposal of Waste

Proper disposal of waste containing this compound is crucial to prevent environmental contamination and ensure safety.

Neutralization and Disposal Protocol

Due to its reactivity, it is advisable to neutralize any residual this compound before disposal. This should be done on a small scale and with extreme caution.

-

Quenching of Reaction Mixtures:

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any unreacted starting material and acidic byproducts. Be prepared for potential gas evolution.

-

-

Disposal of Contaminated Materials:

-

All contaminated materials (e.g., gloves, filter paper, disposable labware) should be placed in a designated, sealed hazardous waste container.

-

-

Aqueous Waste:

-

After neutralization and ensuring the absence of reactive species, the aqueous waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

-

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. Its utility, however, is intrinsically linked to its reactivity, which also dictates its hazardous nature. By understanding the principles of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution, and by adhering to stringent safety protocols for its handling, storage, and disposal, researchers can safely and effectively harness its synthetic potential in the pursuit of scientific advancement.

References

-

National Toxicology Program. (n.d.). 2-Chloropyridine. NTP Technical Report Series. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Rycroft, R. J. (1983). Allergic contact dermatitis due to highly reactive halogenated compounds. Contact dermatitis, 9(6), 500–503. [Link]

-

LookChem. (n.d.). Cas 51940-64-8,this compound. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). This compound| CAS No:51940-64-8. Retrieved from [Link]

-

Kumar, B., & Kumar, A. (2022). The growing concern of chlorpyrifos exposures on human and environmental health. Pesticide biochemistry and physiology, 185, 105138. [Link]

-

LookChem. (n.d.). Cas 51940-64-8,this compound. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

-

Ma, Q. (2014). Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. Current environmental health reports, 1(2), 168–179. [Link]

-

Uziel, M., Butler, A., & Owen, B. (1987). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Archives of toxicology, 60(5), 388–393. [Link]

-

Kinsella, T. J., Collins, J., Rowland, J., Klecker, R., & Mitchell, J. B. (1988). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International journal of radiation oncology, biology, physics, 14(5), 921–927. [Link]

- Mitchell, J. B., & Russo, A. (1987). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Oncology (Williston Park, N.Y.), 1(5), 41–48.

- Iliakis, G., & Kurtzman, S. (1991). Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. This compound | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 51940-64-8 [amp.chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Allergic contact dermatitis due to highly reactive halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Storage and Handling of Ethyl 2,4-dichloropyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic pathways. Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8) is a pivotal building block in the synthesis of a wide array of biologically active molecules, including anti-infective, anti-cancer, and crop protection agents.[1] Its unique dichloropyrimidine structure offers versatile reactivity for creating novel compounds.[1][2][3] However, this reactivity also dictates stringent storage and handling requirements to prevent degradation and ensure experimental reproducibility.

This guide provides a comprehensive, technically-grounded overview of the optimal storage conditions, handling protocols, and chemical stability of this compound, moving beyond simple procedural lists to explain the underlying chemical principles.

Core Storage Directives: Preserving Chemical Integrity

The primary objective when storing this compound is to mitigate hydrolysis and other degradation pathways. The molecule's reactivity is centered on the two chlorine atoms attached to the electron-deficient pyrimidine ring, making them susceptible to nucleophilic substitution. Water, present as atmospheric moisture, is a key nucleophile that can initiate decomposition.

Recommended Storage Conditions

Based on compiled data from leading suppliers and safety data sheets (SDS), the following conditions are recommended for maintaining the long-term stability and purity of this compound.

| Parameter | Condition | Rationale & Expert Insight |

| Temperature | 2°C to 8°C (Refrigerated) | Storing the compound at refrigerated temperatures is the most critical parameter.[1][4] This significantly slows the rate of potential hydrolytic degradation. While the compound has a melting point of 34-38°C, refrigeration ensures it remains in a solid, more stable state, reducing its reactivity with trace atmospheric components.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Several suppliers recommend storage under an inert atmosphere.[4] This is a best practice for highly reactive halogenated heterocycles. The primary reason is to displace atmospheric moisture and oxygen. Oxygen can potentially participate in radical-based degradation pathways, while moisture is the key driver for hydrolysis of the chloro-substituents. For long-term storage, flushing the container with a dry, inert gas before sealing is strongly advised. |

| Container | Tightly Closed, Dry | The container must be sealed tightly to prevent the ingress of moisture and air.[5][6][7] Use of containers with high-integrity seals, such as those with PTFE-lined caps, is recommended. Ensure the container is placed in a dry location within the refrigerated unit to prevent condensation on the exterior, which could compromise the seal over time. |

| Light | Protect from Light (Amber Vial) | While not always explicitly stated as a primary concern, it is a standard best practice for complex organic molecules to be stored protected from light. UV radiation can provide the activation energy for unwanted side reactions. Storing the compound in an amber glass vial or in a dark location minimizes this risk. |

Understanding the Chemistry: Stability and Reactivity

The storage protocols are directly derived from the chemical nature of the dichloropyrimidine core. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr).

Hydrolytic Instability

The C-Cl bonds on the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Water can act as a nucleophile, leading to the stepwise replacement of chlorine atoms with hydroxyl groups. This hydrolysis would result in the formation of ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate and subsequently, ethyl 2,4-dihydroxypyrimidine-5-carboxylate (a derivative of uracil), compromising the integrity of the starting material. This is a known risk for chloropyrimidines in general.[8]

Regioselectivity of Nucleophilic Attack

In reactions involving nucleophiles, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position.[9] This is attributed to the greater stabilization of the Meisenheimer complex intermediate formed during attack at the C4 position.[9] While this is more relevant to planned synthesis, uncontrolled reactions with contaminants like water would likely proceed with similar regioselectivity, leading to a mixture of impurities.

The workflow for ensuring compound stability can be visualized as a continuous cycle of control.

Caption: Workflow for Maintaining Compound Integrity.

Laboratory Handling and Experimental Protocols

Proper handling is as crucial as correct storage. The transition from storage to use is a point of high vulnerability for the compound.

Protocol for Aliquoting the Reagent

-

Container Equilibration : Before opening, remove the container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes. This is a critical, self-validating step. Opening a cold container will cause atmospheric moisture to condense directly onto the solid compound, leading to rapid hydrolysis.

-

Inert Atmosphere Handling : If possible, perform all manipulations inside a glove box or glove bag with a dry, inert atmosphere.

-

Rapid Weighing : If a glove box is unavailable, open the container in a well-ventilated fume hood.[5][6][7] Quickly weigh the desired amount of the solid into a pre-tared, dry vessel. Minimize the time the main container is open to the atmosphere.

-

Purge and Reseal : Before resealing the main stock container, gently flush the headspace with a stream of dry nitrogen or argon. Seal the container tightly immediately afterward.

-

Return to Storage : Promptly return the main stock container to the recommended refrigerated storage (2-8°C).[1][4]

Safety and Personal Protective Equipment (PPE)

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is classified as an irritant.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]

-

Mandatory PPE :

-

Eye Protection : Wear tightly fitting safety goggles or a face shield.[7]

-

Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[7]

-

Body Protection : Wear a lab coat. For larger quantities, consider impervious clothing.[7]

-

Respiratory Protection : Use only in a well-ventilated area, typically a fume hood, to avoid inhalation of dust.[6][7] If exposure limits are exceeded, a full-face respirator may be necessary.[7]

-

The logical flow from hazard identification to mitigation is crucial for a self-validating safety system.

Caption: Safety Protocol Logic Diagram.

Summary and Conclusion

The effective use of this compound in pharmaceutical and agrochemical research hinges on the rigorous application of appropriate storage and handling protocols. The core principles are rooted in minimizing exposure to moisture and heat. By storing the compound under refrigerated (2-8°C), dry, and inert conditions, and by following careful handling procedures to prevent atmospheric contamination, researchers can ensure its stability and purity. This diligence is fundamental to achieving reliable and reproducible results in the synthesis of novel, high-value molecules.

References

-

GHS 11 (Rev.11) SDS for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. (n.d.). XiXisys. Retrieved from [Link]

-

This compound | C7H6Cl2N2O2. (n.d.). PubChem. Retrieved from [Link]

-

4,6-Dichloropyrimidine. (n.d.). SLT. Retrieved from [Link]

- Process for the preparation of chloropyrimidines. (1996). Google Patents.

-

2,4-Dichloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). National Institutes of Health. Retrieved from [Link]

-

The Chemical Backbone: 4,6-Dichloropyrimidine in Specialty Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sltchemicals.com [sltchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 51940-64-8 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.se [fishersci.se]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5909-24-0 Name: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate [xixisys.com]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. This compound | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Ethyl 2,4-dichloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No: 51940-64-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in the principles of spectroscopic analysis and supported by comparative data from structurally related compounds. Furthermore, this guide includes detailed, field-proven protocols for the acquisition of these spectra, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a wide array of biologically active molecules, and the presence of two reactive chlorine atoms at the 2 and 4 positions, along with an ethyl ester at the 5 position, provides multiple sites for synthetic modification. This trifunctional nature allows for the facile introduction of diverse substituents, making it an invaluable precursor for the generation of compound libraries in the pursuit of novel therapeutic agents and agrochemicals.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control during its synthesis and subsequent derivatization.

Molecular Structure and Properties:

-

Appearance: White to off-white powder or crystalline solid

-

Melting Point: 36-37 °C[1]

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the ethyl group protons and the proton on the pyrimidine ring.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet | 1H | H-6 (pyrimidine ring) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Causality Behind Predictions:

-

H-6 Proton: The proton at the 6-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two chlorine atoms and the adjacent ester group. This will result in a downfield chemical shift, likely around 9.0 ppm.

-

Ethyl Group: The ethyl ester protons will exhibit a characteristic quartet-triplet splitting pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, leading to a chemical shift around 4.4 ppm. The methyl protons (-CH₃) are further from the electronegative atoms and will appear upfield, around 1.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~162 | C-2 (C-Cl) |

| ~160 | C-4 (C-Cl) |

| ~158 | C-6 |

| ~120 | C-5 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around 165 ppm.

-

Pyrimidine Ring Carbons: The carbons directly attached to the electronegative chlorine atoms (C-2 and C-4) will be significantly deshielded. The C-6 carbon, being adjacent to two nitrogen atoms, will also have a downfield chemical shift. The C-5 carbon, bearing the ester group, will be found at a more upfield position compared to the other ring carbons.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be deshielded by the adjacent oxygen, while the methyl carbon (-CH₃) will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule by detecting their vibrational frequencies.

Predicted IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550, ~1450 | Medium-Strong | C=N and C=C ring stretching |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-Cl stretch |

Causality Behind Predictions:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group (C=O) around 1730 cm⁻¹.

-

Ring Vibrations: The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

-

C-O and C-Cl Stretches: A strong C-O stretching band for the ester is expected around 1250 cm⁻¹. The C-Cl stretches will likely appear in the fingerprint region, below 900 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 220/222/224 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 192/194/196 | Medium | [M - C₂H₄]⁺ (Loss of ethylene) |

| 175/177 | Medium | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 147/149 | Medium | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical) |

Causality Behind Predictions:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 220. Due to the presence of two chlorine atoms, this peak will be accompanied by isotopic peaks at m/z 222 and 224, with a characteristic intensity ratio of approximately 9:6:1.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. The pyrimidine ring itself is relatively stable, so fragmentation is likely to be initiated at the ester functionality.

Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-